5-(4-Ethoxy-3-methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxy-3-methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the ethoxy and methoxy groups: These groups can be introduced through etherification reactions using suitable alkyl halides.
Incorporation of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxy-3-methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(4-Ethoxy-3-methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-3-methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole
- 5-(4-Ethoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Uniqueness
5-(4-Ethoxy-3-methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole is unique due to the presence of both ethoxy and methoxy groups, which may enhance its biological activity and chemical stability. The trifluoromethyl group also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16F3N3O2 |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H16F3N3O2/c1-3-26-14-9-6-12(10-15(14)25-2)17-22-16(23-24-17)11-4-7-13(8-5-11)18(19,20)21/h4-10H,3H2,1-2H3,(H,22,23,24) |
InChI Key |
GRTMRUHUCAHHOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.